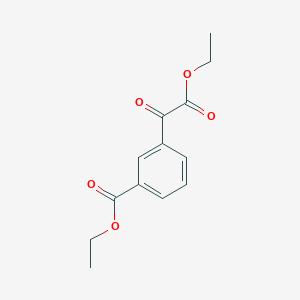

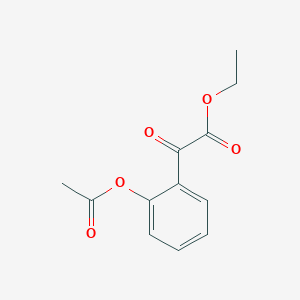

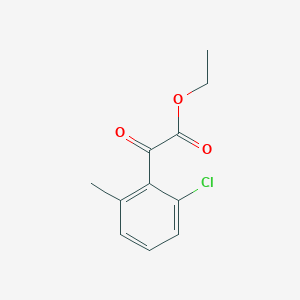

![molecular formula C14H15ClO3 B1323817 trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-64-2](/img/structure/B1323817.png)

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

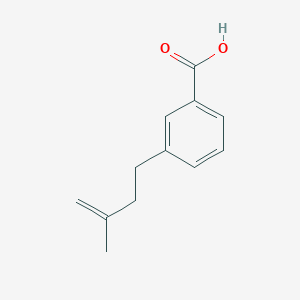

“trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-64-2, a molecular weight of 266.72, and its IUPAC name is (1R,2S)-2- (2- (4-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClO3/c15-11-6-4-9 (5-7-11)13 (16)8-10-2-1-3-12 (10)14 (17)18/h4-7,10,12H,1-3,8H2, (H,17,18)/t10-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Regioselective and Enantioselective Synthesis : The compound demonstrates potential in the synthesis of cyclic arylguanidine and urea derivatives, as seen in cycloaddition reactions of 2-vinylpyrrolidines with carbodiimides, achieving high stereoselectivity and yielding trans cyclic guanidine products (Zhou & Alper, 2004).

Potential Bio-isostere of Carboxylic Acid : The cyclopentane-1,2-dione unit, closely related to the subject compound, has been evaluated as a potential surrogate for the carboxylic acid functional group in drug design, particularly in thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).

Palladium-catalyzed Reactions : Its structural analog, cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, is used in palladium-catalyzed cross-coupling reactions, demonstrating a significant influence of the ligand nature in these processes (Feuerstein et al., 2001).

Chemical Analysis and Reaction Mechanisms

Conformational Analysis : 1-Amino-2-phenylcyclopentane-1-carboxylic acid, a structurally similar compound, has been studied using DFT calculations to understand its intrinsic conformational preferences, providing insights into the behavior of cyclopentane ring-containing molecules (Casanovas et al., 2008).

Cis-Trans Isomerization : The compound's related cycloalkanecarboxylic acids undergo cis-trans isomerization under basic conditions, a reaction crucial in various synthetic pathways (Gyarmati et al., 2006).

Applications in Organic Synthesis

Synthesis of Stereosiomers : Techniques for the stereoselective synthesis of cyclopentane-1-carboxylate stereoisomers have been developed, highlighting the versatility of cyclopentane derivatives in creating complex organic structures (Urones et al., 2004).

Catalytic Efficiency in Organic Reactions : The structural analogues of the subject compound show efficiency in catalytic processes, such as coupling of heteroaryl bromides with arylboronic acids, demonstrating the utility of cyclopentane derivatives in facilitating organic reactions (Feuerstein et al., 2001).

Propiedades

IUPAC Name |

(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOJOHYZIMAGW-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.